![molecular formula C18H25NO B14348063 N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine CAS No. 93358-60-2](/img/structure/B14348063.png)
N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that combines the benzofuran core with an amine group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, often using amine precursors like dipropylamine.
Hydrogenation: The final step involves the hydrogenation of the benzofuran core to obtain the tetrahydrobenzobenzofuran structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amine or benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Halogenated compounds and strong bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-8-amine
- 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione
Uniqueness
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine is unique due to its specific combination of the benzofuran core and the dipropylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
93358-60-2 |
|---|---|
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine |
InChI |
InChI=1S/C18H25NO/c1-3-10-19(11-4-2)16-8-7-14-5-6-15-9-12-20-18(15)17(14)13-16/h5-6,9,12,16H,3-4,7-8,10-11,13H2,1-2H3 |
InChI-Schlüssel |
VFZOPLQXSQRUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


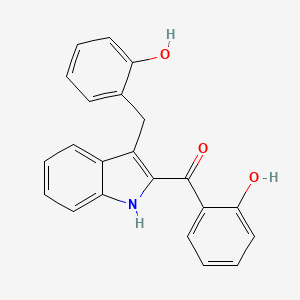

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
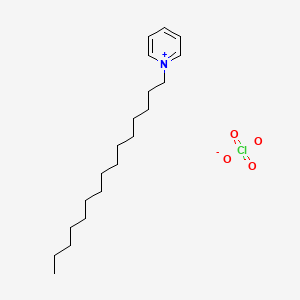
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)


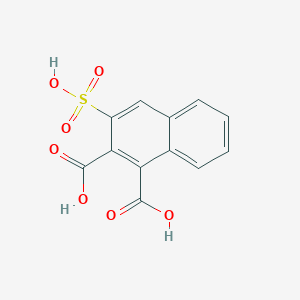
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
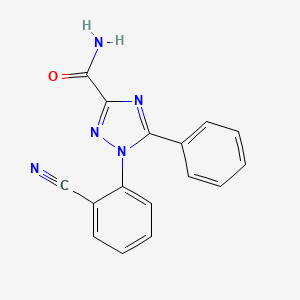
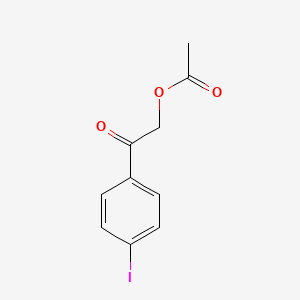
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
